1-(2-Chloroethyl)-3-methylpiperidinium chloride

CAS No.: 85068-70-8

Cat. No.: VC2804963

Molecular Formula: C8H17Cl2N

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85068-70-8 |

|---|---|

| Molecular Formula | C8H17Cl2N |

| Molecular Weight | 198.13 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-methylpiperidin-1-ium;chloride |

| Standard InChI | InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H |

| Standard InChI Key | TZEIEZGMTAMTBK-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CCCl.Cl |

| Canonical SMILES | CC1CCC[NH+](C1)CCCl.[Cl-] |

Introduction

Chemical Properties and Structure

Basic Identification

| Parameter | Value |

|---|---|

| CAS Number | 85068-70-8 |

| Molecular Formula | C8H17Cl2N |

| Molecular Weight | 198.13 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-methylpiperidin-1-ium;chloride |

| EC Number | 285-328-4 |

| MDL Number | MFCD21602640 |

| PubChem CID | 44151839 |

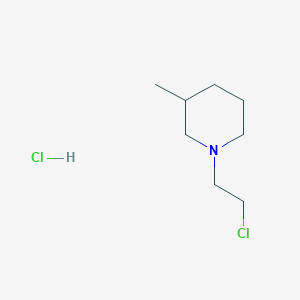

The compound features a piperidine ring with a methyl group at the 3-position and a chloroethyl group attached to the nitrogen atom, forming a quaternary ammonium structure with a chloride counterion .

Physical Properties

1-(2-Chloroethyl)-3-methylpiperidinium chloride exhibits characteristics typical of ionic liquids, including:

| Property | Description |

|---|---|

| Appearance | Powder |

| Melting Point | Low (typical of ionic liquids) |

| Physical State at Room Temperature | Often liquid (characteristic of ionic liquids) |

| Vapor Pressure | Negligible |

| Thermal Stability | High |

| Storage Temperature | Room temperature |

This compound is part of a broader class of ionic liquids, which are characterized by their existence as liquids at relatively low temperatures despite being salts .

Structural Characteristics

The molecular structure of 1-(2-Chloroethyl)-3-methylpiperidinium chloride features:

-

A six-membered piperidine ring

-

A methyl group substitution at the 3-position of the ring

-

A 2-chloroethyl group attached to the nitrogen atom

-

A chloride counterion

The standard InChI for this compound is:

InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H

The SMILES notation is:

CC1CN(CCCl)CCC1.[H]Cl

Synthesis Methods

Laboratory Synthesis

The synthesis of 1-(2-Chloroethyl)-3-methylpiperidinium chloride typically involves the alkylation of 3-methylpiperidine with 2-chloroethyl chloride. This reaction follows a nucleophilic substitution mechanism and generally proceeds under the following conditions:

| Parameter | Condition |

|---|---|

| Reaction Type | Nucleophilic substitution |

| Starting Materials | 3-methylpiperidine, 2-chloroethyl chloride |

| Solvent | Acetone or ethanol |

| Conditions | Reflux |

| Process | The nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the carbon adjacent to the chlorine in 2-chloroethyl chloride |

The reaction leads to the formation of a quaternary ammonium salt, with the chloride serving as the counterion.

Alternative Synthesis Approaches

While the primary synthesis route involves direct alkylation, alternative approaches may include:

-

Reaction of 3-methylpiperidine with ethylene chlorohydrin followed by chlorination

-

Substitution reactions starting from other 3-methylpiperidine derivatives

These approaches may be employed depending on reagent availability and specific requirements for purity or yield .

Applications

Research Applications

1-(2-Chloroethyl)-3-methylpiperidinium chloride finds applications across various scientific fields due to its ionic nature and unique properties:

Biological Systems

In biological research, the compound can potentially:

-

Interact with cellular membranes

-

Facilitate transport processes across membranes

-

Serve as a model compound for studying quaternary ammonium effects on biological systems

Electrochemistry

The compound can function as an electrolyte in electrochemical applications, offering advantages such as:

-

High ionic conductivity

-

Negligible vapor pressure (reducing evaporation concerns)

-

Thermal stability (allowing operation at various temperatures)

Chemical Reactions and Mechanism of Action

Reactivity

As a quaternary ammonium salt, 1-(2-Chloroethyl)-3-methylpiperidinium chloride exhibits reactivity patterns that include:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine on the ethyl chain can be substituted by other nucleophiles |

| Ion Exchange | The chloride counterion can be exchanged with other anions |

| Elimination Reactions | Under certain conditions, elimination can occur leading to unsaturated derivatives |

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-methylpiperidinium chloride primarily revolves around its role as a quaternary ammonium salt. In various applications, it functions through:

-

Ionic interactions: The positively charged nitrogen center interacts with negatively charged species

-

Membrane interactions: The amphiphilic nature allows interaction with biological membranes

-

Catalytic activity: Can function as a phase-transfer catalyst in certain reaction systems

| Safety Aspect | Recommendation |

|---|---|

| Personal Protection | Wear protective clothing, gloves, and eye protection |

| Exposure Response | Flush affected areas with water and seek medical attention if necessary |

| Storage | Store at room temperature in sealed containers |

| Incompatibilities | Avoid strong oxidizing agents and reactive metals |

Based on structural similarities to other quaternary ammonium compounds, potential hazards may include skin irritation, eye irritation, and respiratory tract irritation .

Regulatory Information

Classification and Labeling

Limited regulatory information is available for 1-(2-Chloroethyl)-3-methylpiperidinium chloride, but records indicate:

| Regulatory Aspect | Information |

|---|---|

| EC Number | 285-328-4 |

| CAS Registration | 85068-70-8 |

| EINECS Listing | Listed |

The compound may fall under regulations governing quaternary ammonium compounds or ionic liquids in various jurisdictions .

Comparison with Similar Compounds

Several structurally related compounds exist, which differ in the position of the methyl group or other substituents:

| Compound | CAS Number | Key Difference |

|---|---|---|

| 1-(2-Chloroethyl)-2-methylpiperidinium chloride | 62124-27-0 | Methyl group at 2-position |

| 1-(2-Chloroethyl)-4-methylpiperidinium chloride | 56859-59-7 | Methyl group at 4-position |

| 2-(2-Chloroethyl)-1-methylpiperidinium chloride | 58878-37-8 | Different substitution pattern |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | Five-membered ring instead of six |

These structural variations can lead to differences in physical properties, reactivity, and applications .

Future Research Directions

Research on 1-(2-Chloroethyl)-3-methylpiperidinium chloride and related compounds continues to evolve, with several promising directions:

-

Application in advanced ionic liquid systems for specialized electrochemical applications

-

Exploration of biological activities and potential pharmaceutical applications

-

Development of new synthetic methodologies utilizing its reactive properties

-

Investigation of its potential in catalysis and materials science

As interest in ionic liquids grows across various scientific disciplines, compounds like 1-(2-Chloroethyl)-3-methylpiperidinium chloride are likely to receive increased attention for their unique properties and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume